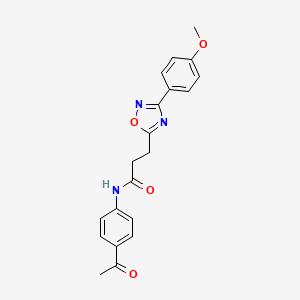
N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide, also known as CPM-157 or BPC-157, is a synthetic peptide with potential therapeutic applications. It has been studied extensively in recent years due to its ability to promote healing and regeneration of various tissues in the body.
Applications De Recherche Scientifique
N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has been studied extensively for its potential therapeutic applications. It has been shown to promote healing and regeneration of various tissues in the body, including bone, muscle, tendon, and skin. It has also been studied for its potential anti-inflammatory and analgesic effects.
Mécanisme D'action
The exact mechanism of action of N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide is not fully understood. However, it is believed to work by promoting the production of growth factors and increasing angiogenesis, or the formation of new blood vessels. This, in turn, promotes the healing and regeneration of damaged tissues.
Biochemical and Physiological Effects:
N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase cell proliferation and migration, promote collagen synthesis, and reduce inflammation. It has also been shown to increase the expression of genes involved in tissue repair and regeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide is its ability to promote healing and regeneration of various tissues in the body. This makes it a potentially valuable tool for researchers studying tissue repair and regeneration. However, one limitation of N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide is its complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are a number of future directions for research on N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide. One area of interest is the potential use of N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide for the treatment of osteoporosis, a condition characterized by a loss of bone density. N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has been shown to promote the formation of new bone tissue, making it a potentially valuable treatment option for this condition. Another area of interest is the potential use of N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide for the treatment of chronic wounds, which are often difficult to heal and can lead to serious complications. N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has been shown to promote the healing of skin wounds, making it a potentially valuable treatment option for this condition as well.
Méthodes De Synthèse
N-(5-chloro-2-phenoxyphenyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide is synthesized through a complex series of chemical reactions. The first step involves the synthesis of the peptide backbone, which is then modified through the addition of various functional groups. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
IUPAC Name |
N,N-dibenzyl-3-(dimethylsulfamoyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-25(2)31(28,29)23-16-21(14-15-22(23)30-3)24(27)26(17-19-10-6-4-7-11-19)18-20-12-8-5-9-13-20/h4-16H,17-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBXKCTWGDFLTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-3-(dimethylsulfamoyl)-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7710598.png)




